Lancerin

Beschreibung

Classification and Significance of Lancerin within the Xanthone (B1684191) and C-Glycosyl Compound Classes

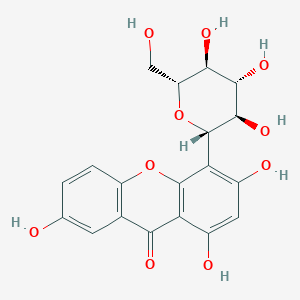

Lancerin is formally classified as both a xanthone and a C-glycosyl compound. nih.gov Xanthones constitute a class of organic compounds featuring a 9H-xanthen-9-one core structure, which is a type of oxygenated heterocycle. nih.gov These secondary metabolites are distributed across diverse organisms, including plants, fungi, and bacteria, with a notable presence in plant families such as Gentianaceae, Polygalaceae, and Clusiaceae. researchgate.net Lancerin specifically is a 9H-xanthen-9-one molecule adorned with hydroxyl groups at positions 1, 3, and 7, and a 1,5-anhydro-D-glucitol moiety attached at position 1. nih.gov

The designation "C-glycosyl" signifies that the sugar component, derived from glucose in the case of Lancerin, is linked to the xanthone framework via a stable carbon-carbon bond. nih.gov This contrasts with the more prevalent oxygen-carbon (O-glycosidic) linkage found in O-glycosides. researchgate.net The C-C linkage typically imparts greater resistance to degradation by acids and enzymes compared to O-glycosidic bonds. researchgate.net Lancerin is also categorized as a polyphenol. nih.govmdpi.com The significance of Lancerin arises from its natural occurrence in plants known for their traditional uses and the wide array of biological activities generally associated with xanthones and C-glycosyl compounds, including antioxidant properties. researchgate.netmdpi.com

Historical Context and Evolution of Lancerin Research

The trajectory of research into Lancerin has mirrored the advancements in analytical methodologies used for the isolation and identification of natural compounds. Initial phytochemical investigations likely employed conventional extraction and separation techniques. The determination of Lancerin's structure, similar to other intricate natural products, would have relied on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). lifeasible.combiocrick.com

Lancerin has been identified in several plant species, including Polygala tenuifolia, Schultesia lisianthoides, and Cudrania cochinchinensis. nih.govbiocrick.commedchemexpress.com Its detection in Gentiana utriculosa marked its first reported isolation from the Gentiana genus. researchgate.net The evolution of research has embraced more sophisticated analytical tools like Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-ESI-QTOF-MS). najah.edumdpi-res.com These techniques facilitate comprehensive profiling of plant phytochemicals, enabling the detection and tentative identification of compounds such as Lancerin within complex extracts. najah.edumdpi-res.com

Studies on the distribution of Lancerin across different plant species and its co-occurrence with other phytochemicals, including other xanthones and flavonoids, have contributed to chemotaxonomic insights and a better understanding of plant biosynthetic pathways. researchgate.net

Rationale for Continued Academic Inquiry into Lancerin

Continued academic investigation into Lancerin is motivated by several compelling reasons. As a xanthone C-glucoside, Lancerin possesses a stable structural scaffold, which may contribute to its biological persistence. researchgate.net The broad spectrum of bioactivities attributed to xanthones collectively, such as their antioxidant capabilities, fuels interest in specifically exploring the properties of Lancerin. researchgate.netmdpi.com

Research findings indicating the presence of Lancerin in plants traditionally used for medicinal purposes or those exhibiting reported biological activities provide a strong basis for further research into its potential role in these effects. biocrick.commedchemexpress.comresearchgate.net For example, studies evaluating the anti-lipid peroxidative activities of xanthones isolated from Cudrania cochinchinensis have included Lancerin in their analysis. biocrick.com

Furthermore, the ongoing development of advanced analytical technologies allows for more detailed characterization of plant extracts and the identification of compounds like Lancerin that may be present in lower concentrations, thereby facilitating a more comprehensive understanding of the intricate chemical composition of plants used in medicine and food. najah.edumdpi-res.com The possibility that xanthone glucosides may possess enhanced properties, such as improved solubility and pharmacological activity, compared to their aglycones also serves as a driving force for their continued study. researchgate.net

Detailed research findings often involve the isolation and structural confirmation of Lancerin from specific plant sources, followed by the evaluation of its biological activities through various experimental assays. For instance, studies have examined the antioxidant activities of xanthones, including Lancerin, utilizing models such as the PTIO* radical trapping assay. biocrick.com

Table 1: Chemical Properties of Lancerin

| Property | Value |

| Molecular Formula | C₁₉H₁₈O₁₀ nih.govlifeasible.com |

| Molecular Weight | 406.3 g/mol nih.govlifeasible.com |

| Exact Mass | 406.08999677 Da nih.gov |

| PubChem CID | 5281645 nih.govnih.gov |

| CAS Number | 81991-99-3 nih.govlifeasible.com |

| IUPAC Name | 1,3,7-trihydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one nih.gov |

Table 2: Occurrence of Lancerin in Selected Plant Species

| Plant Species | Family |

| Polygala tenuifolia | Polygalaceae |

| Schultesia lisianthoides | Gentianaceae |

| Cudrania cochinchinensis | Moraceae |

| Gentiana utriculosa | Gentianaceae |

| Endopleura uchi | Humiriaceae |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,7-trihydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O10/c20-5-11-15(25)16(26)17(27)19(29-11)13-9(23)4-8(22)12-14(24)7-3-6(21)1-2-10(7)28-18(12)13/h1-4,11,15-17,19-23,25-27H,5H2/t11-,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZGXATTXYZBGK-HBVDJMOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415166 | |

| Record name | 4-C-Glucosyl-1,3,7-trihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81991-99-3 | |

| Record name | Lancerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81991-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-C-Glucosyl-1,3,7-trihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phytogeographical Distribution and Botanical Sourcing of Lancerin

Primary Plant Species Yielding Lancerin

Several plant species have been identified as sources of lancerin through phytochemical investigations.

Polygala tenuifolia Willd. is recognized as a significant source of lancerin. ebi.ac.ukbiocrick.commedchemexpress.comchemfaces.com The roots of Polygala tenuifolia, commonly known as Yuanzhi in traditional Chinese medicine, are particularly noted for containing this compound. biocrick.comchemfaces.comnih.gov P. tenuifolia is a perennial plant found primarily in the temperate regions of East Asia and Europe, including China, South Korea, Mongolia, the Korean Peninsula, and the Russian Federation. nih.gov In China, it is widely distributed across numerous provinces, with Shanxi and Shaanxi being major producing areas. nih.gov Lancerin has been isolated and identified from the cortexes of Polygala tenuifolia. ebi.ac.ukbiocrick.com Analysis of Polygala tenuifolia extracts using techniques like UPLC-ESI-MS has confirmed the presence of lancerin. mdpi.comresearchgate.net

Lancerin has also been isolated and characterized from the root bark of Cudrania cochinchinensis (Lour.) Kudo et Masamune var. gerontogea (Sieb. et Zucc.) Kudo et Masamune. biocrick.commedchemexpress.comglpbio.commedchemexpress.comselleckchem.comresearchgate.net This plant is another documented botanical source of lancerin. medchemexpress.comglpbio.comselleckchem.com

Beyond Polygala tenuifolia and Cudrania cochinchinensis, lancerin has been reported in other plant species. Its occurrence has been documented in Schultesia lisianthoides. nih.govnp-mrd.org Additionally, lancerin has been found in Polygala sibirica L. biocrick.comnp-mrd.orgnih.govsibran.rugenome.jp Polygala sibirica is found in Europe, the Caucasus, and Asia, including regions in Russia, China, Mongolia, and Korea, often growing in specific habitats like dry limestone rocks and meadows. sibran.ru Phytochemical investigations of the roots of Polygala sibirica have led to the isolation of lancerin along with other compounds. biocrick.comnih.gov

The documented plant sources of lancerin include:

| Plant Species | Plant Part (if specified) | References |

| Polygala tenuifolia | Roots, Cortexes | ebi.ac.ukbiocrick.commedchemexpress.comchemfaces.com |

| Cudrania cochinchinensis | Root bark | biocrick.commedchemexpress.comglpbio.comselleckchem.com |

| Schultesia lisianthoides | Not specified | nih.govnp-mrd.org |

| Polygala sibirica | Roots | biocrick.comnih.govsibran.ru |

| Gentiana utriculosa | Aerial parts | ebi.ac.ukbiocrick.com |

| Gentiana rhodantha | Whole plant | ebi.ac.ukbiocrick.com |

| Maclura cochinchinensis | Not specified | np-mrd.org |

| Polygala caudata | Not specified | np-mrd.org |

Isolation of Lancerin from Cudrania cochinchinensis

Agronomic and Biotechnological Strategies for Lancerin Production

The production of natural compounds like lancerin can be approached through traditional agricultural methods focused on optimizing plant growth and compound accumulation, as well as through advanced biotechnological techniques such as in vitro plant cell culture.

Optimizing the cultivation of lancerin-producing plants, particularly Polygala tenuifolia, is crucial for maximizing yield. While specific detailed agronomic practices aimed solely at increasing lancerin content are not extensively detailed in the provided results, general methods for cultivating Polygala tenuifolia for medicinal purposes are documented. These include careful seedbed preparation, sowing, field soil preparation, transplanting, field management, and pest and disease control. google.com Factors such as soil type (deep loose fertile, well-drained sand), the use of base fertilizer, and soil conditioners to improve pH and increase fertility are considered important for successful cultivation and potentially higher yields of active compounds in Polygala tenuifolia. google.com Harvesting time can also influence the content of secondary metabolites; for Polygalae Radix (the root of P. tenuifolia and P. sibirica), harvesting in spring and autumn is common, with the highest total saponin (B1150181) yield noted in three-year-old plants harvested in April and May. nih.gov While this specifically mentions saponins, similar age and harvest timing might influence xanthone (B1684191) content like lancerin.

In vitro plant cell culture offers an alternative and potentially more controlled method for producing plant secondary metabolites, including lancerin. This technology provides advantages such as consistent yield and quality, independence from geographical and seasonal variations, and the ability to scale up production in bioreactors. nih.govmdpi.comnih.govnih.govmdpi.com Plant cell suspension cultures are considered a reliable system for generating natural products. nih.gov The process typically involves inducing callus formation from plant explants using growth regulators, followed by the development of suspension cultures. mdpi.com While the provided search results highlight the general potential and established nature of plant cell culture for producing secondary metabolites nih.govmdpi.comnih.govnih.govmdpi.commdpi.com, and mention lancerin in the context of compounds that might interfere with cell activity in culture medium researchgate.net, specific detailed research findings on the in vitro biosynthesis or optimized production of lancerin through plant cell culture were not prominently featured. However, the principles of optimizing growth medium composition (energy source, nitrogen, phosphate (B84403), growth regulators), elicitation (using substances to trigger metabolite production), and using bioreactors for large-scale production are applicable to the in vitro production of various plant secondary metabolites. nih.govmdpi.commdpi.com

Genetic Engineering Approaches for Enhanced Lancerin Accumulation

Genetic engineering offers potential avenues for increasing the production of Lancerin in plant systems or alternative hosts. This involves manipulating the genes involved in the biosynthesis of Lancerin. While specific research on the genetic engineering of Lancerin accumulation is limited in the provided search results, general principles and techniques in plant metabolic engineering can be applied.

Metabolic engineering aims to modify existing metabolic pathways or introduce new ones to enhance the production of desired compounds. nih.govmdpi.comosti.gov This can involve the overexpression of genes encoding key enzymes in the Lancerin biosynthetic pathway, leading to increased flux towards Lancerin production. nih.govmdpi.com Conversely, genes that divert metabolic intermediates away from Lancerin synthesis could be targeted for repression or knockout. mdpi.comnih.gov

The process of genetic modification typically involves identifying the gene(s) of interest, isolating and amplifying them, associating them with appropriate regulatory elements (like promoters), and transferring them into the host organism's genome. fao.orgwikipedia.org Techniques such as Agrobacterium-mediated transformation or particle bombardment can be used for gene delivery in plants. asu.edu

To enhance Lancerin accumulation, researchers would first need a thorough understanding of its complete biosynthetic pathway. Identifying the enzymes and genes involved in each step, from primary metabolism precursors to the final Lancerin molecule, is crucial. Once these genes are known, strategies could include:

Blocking competing pathways: Suppressing genes involved in pathways that utilize the same precursors as Lancerin biosynthesis can redirect metabolic flux towards Lancerin. mdpi.comnih.gov

Introducing genes from high-producing species: If the genes responsible for high Lancerin accumulation in one plant species are identified, they could potentially be transferred to another species or a microbial host for production.

Transcription factor engineering: Manipulating transcription factors that regulate the expression of multiple genes in the Lancerin pathway could offer a way to coordinate the upregulation of the entire pathway. nih.gov

While direct examples of Lancerin accumulation enhancement through genetic engineering were not prominently found, research in enhancing other plant secondary metabolites, such as taxanes or carotenoids, provides a framework. nih.govmdpi.com These studies demonstrate the feasibility of using genetic engineering to increase the yield of valuable plant compounds by manipulating biosynthetic pathways. nih.govmdpi.comnih.gov

Challenges in genetically engineering plants for enhanced metabolite production include the complexity of metabolic pathways, potential unintended effects on plant growth and development, and the efficiency of genetic transformation and regeneration protocols for different plant species. However, advancements in genomic techniques, such as CRISPR/Cas9, offer more precise gene editing capabilities, potentially facilitating targeted modifications for improved Lancerin accumulation. mdpi.comosti.govwikipedia.org

Further research is needed to fully elucidate the Lancerin biosynthetic pathway and identify the key genetic targets for enhancing its production through genetic engineering.

Advanced Methodologies for Lancerin Isolation, Purification, and Structural Elucidation

Chromatographic Techniques in Lancerin Isolation

Chromatography plays a vital role in the initial stages of natural product research, enabling the separation of target compounds from crude extracts. Various chromatographic approaches, ranging from traditional column chromatography to modern high-performance techniques, are employed to isolate lancerin with sufficient purity for detailed analysis. Column chromatography, for instance, has been utilized in the isolation of constituents, including lancerin, from plant sources. chemfaces.comcjnmcpu.com

Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Lancerin

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separations of complex mixtures. americanlaboratorytrading.comtechnologynetworks.com Preparative and semi-preparative HPLC are specifically employed to isolate target compounds in larger quantities, suitable for downstream structural elucidation and biological assays. rotachrom.comthermofisher.comteledynelabs.comlabcompare.comardena.com This involves using columns with larger internal diameters and higher flow rates compared to analytical HPLC. technologynetworks.comwaters.com The goal is to obtain the purified compound in high yield and purity. rotachrom.comthermofisher.comardena.com

In the context of lancerin, preparative or semi-preparative HPLC would be applied after initial extraction and potentially other preliminary separation steps. The choice of stationary phase (e.g., reversed-phase silica) and mobile phase (a mixture of solvents, often in a gradient elution mode) is optimized to achieve selective separation of lancerin from co-eluting compounds. labcompare.comwaters.com Fraction collectors are used to collect the eluent containing the purified lancerin as it exits the detector. technologynetworks.comwaters.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF-MS/MS) for Lancerin Profiling

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced separation efficiency, faster analysis times, and increased sensitivity compared to conventional HPLC, particularly for complex samples. americanlaboratorytrading.comaralresearch.complos.org This is achieved by utilizing smaller particle sizes in the stationary phase and operating at higher pressures. americanlaboratorytrading.comaralresearch.com Coupling UPLC with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF-MS/MS) provides a powerful platform for the comprehensive profiling and tentative identification of compounds, including lancerin, in complex biological or natural product extracts. plos.orgsigmaaldrich.comrsc.orgmdpi.com

UPLC-ESI-Q-TOF-MS/MS allows for accurate mass measurements of both precursor and fragment ions, providing valuable information for structural characterization. mdpi.com The Q-TOF mass analyzer offers high resolution and mass accuracy, enabling the differentiation of compounds with very similar masses. mdpi.comveeprho.comwaters.com ESI is a soft ionization technique suitable for polar and thermolabile compounds like many natural products. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions, yielding characteristic fragment ions that provide insights into the compound's structure. veeprho.comeag.com This hyphenated technique has been applied in the investigation of chemical constituents in various complex matrices, providing a structural foundation for further studies. plos.orgrsc.org For lancerin, UPLC-ESI-Q-TOF-MS/MS analysis would enable its detection and tentative identification within a complex extract based on its retention time, accurate mass, and fragmentation pattern. researchgate.net

Spectroscopic and Spectrometric Characterization of Lancerin

Once isolated and purified, the structure of lancerin is unequivocally determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular formula, functional groups, connectivity of atoms, and stereochemistry.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Lancerin Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and stereochemistry of organic molecules. libretexts.orgnd.edunih.govlibretexts.orgyoutube.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and types of atoms, their chemical environment, and their connectivity. libretexts.orglibretexts.org

Comprehensive NMR studies of lancerin would typically involve acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information about the types of hydrogen and carbon atoms present and their chemical shifts. libretexts.orglibretexts.orgyoutube.com Chemical shifts are influenced by the electronic environment of the nuclei and are indicative of the functional groups present. libretexts.orglibretexts.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information about the connectivity of atoms and spatial relationships within the molecule. nd.edu COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons separated by multiple bonds, helping to establish the carbon skeleton and the position of substituents. NOESY provides information about the spatial proximity of nuclei, which is essential for determining the relative stereochemistry of chiral centers. nd.edu

By meticulously analyzing the complete set of NMR data, the full structure of lancerin, including its stereochemical configuration, can be elucidated. nih.govdp.tech

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Lancerin Structure Confirmation

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the exact molecular formula of lancerin. veeprho.com This is crucial for confirming the proposed structure derived from NMR data. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, are capable of achieving high mass accuracy and resolution. veeprho.comwaters.com

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. veeprho.comeag.com This fragmentation pattern is unique to the structure of the compound and serves as a fingerprint for its identification and confirmation. eag.com By analyzing the mass-to-charge ratios of the fragment ions, researchers can deduce the substructures present in the molecule and how they are connected. eag.com

The combination of HRMS and MS/MS provides complementary information to NMR spectroscopy, allowing for a comprehensive and confident determination of the lancerin structure. nih.gov MS/MS fragmentation patterns can confirm the presence of specific functional groups and the arrangement of different parts of the molecule. researchgate.net This is particularly useful for confirming the attachment points of glycosyl moieties or other substituents in complex natural products like lancerin. researchgate.net

| Technique | Information Provided | Application for Lancerin |

| Preparative/Semi-Preparative HPLC | Isolation and purification of compounds in sufficient quantities. rotachrom.comthermofisher.comteledynelabs.comardena.com | Obtaining purified lancerin for structural analysis and other studies. rotachrom.comthermofisher.comardena.com |

| UPLC-ESI-Q-TOF-MS/MS | High-resolution separation, accurate mass measurement, fragmentation pattern. mdpi.com | Profiling of lancerin in complex extracts, tentative identification, structural insights. plos.orgrsc.orgmdpi.comresearchgate.net |

| Comprehensive NMR (¹H, ¹³C, 2D NMR) | Connectivity of atoms, functional groups, stereochemistry. libretexts.orgnd.edulibretexts.orgyoutube.com | Elucidation of the complete chemical structure and stereochemistry of lancerin. nih.govdp.tech |

| HRMS and MS/MS | Exact molecular formula, fragmentation pattern. veeprho.com | Confirmation of the molecular formula and structural features of lancerin. veeprho.comresearchgate.net |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Lancerin Studies

Spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, are fundamental in the structural characterization and analysis of compounds like Lancerin. UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum, providing information about the electronic transitions within a molecule. technologynetworks.comimplen.de This technique is influenced by the sample composition and can help identify functional groups and conjugated systems. technologynetworks.com For xanthones, the UV spectrum typically exhibits characteristic absorption bands related to the π-π* electronic transitions of the xanthone (B1684191) chromophore. acs.org Studies on xanthone glycosides, including Lancerin, have utilized UV spectroscopy for structural identification, with reported maximum absorbance values aiding in their characterization. biocrick.comacs.org For instance, the UV spectrum of polygalaxanthone VIII, a related xanthone glycoside, shows λmax at 241, 258, 316, and 362 nm in MeOH. acs.org While specific UV-Vis data solely for Lancerin's absorption spectrum were not extensively detailed in the search results, the general application of UV-Vis for xanthones suggests its utility in confirming the presence of the xanthone core in Lancerin. biocrick.comacs.orgresearchgate.net

Conformational Analysis and Molecular Dynamics of Lancerin

Conformational analysis is the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.comfccc.edu These different spatial arrangements, known as conformers, can have varying energies and influence a molecule's physical, chemical, and biological properties. pharmacy180.com For complex molecules like Lancerin, which contains a xanthone core and a flexible sugar moiety, understanding its preferred conformations is crucial.

Theoretical and Experimental Approaches to Lancerin Conformation

Both theoretical and experimental approaches are employed to study the conformation of molecules. Theoretical methods, such as computational chemistry techniques like molecular mechanics, semi-empirical methods, and ab initio calculations (e.g., Density Functional Theory - DFT), can predict the potential energy surface of a molecule and identify stable conformers and the energy barriers between them. ic.ac.ukic.ac.uklanl.gov These calculations can provide insights into the preferred dihedral angles and the influence of various interactions on molecular shape. ic.ac.uklanl.gov Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and analysis of coupling constants, can provide experimental evidence about the proximity of atoms in space and the relative populations of different conformers in solution. umich.edu X-ray crystallography can provide a snapshot of the conformation in the solid state.

While specific detailed theoretical or experimental conformational analyses solely focused on Lancerin were not prominently found in the search results, related studies on other xanthone glycosides from Polygala tenuifolia have included conformational analyses. ebi.ac.ukbiocrick.comacs.org These studies performed conformational analyses on compounds with similar skeletons to explain phenomena like the existence of rotamers. ebi.ac.ukbiocrick.comacs.org This suggests that similar computational and spectroscopic methods would be applicable and valuable for a detailed conformational study of Lancerin. Theoretical calculations could explore the flexibility of the glycosidic linkage and the orientation of the sugar moiety relative to the xanthone core, while experimental NMR data could validate these predictions by providing information on preferred orientations in solution.

Intramolecular Interactions and Their Influence on Lancerin Structure

Intramolecular interactions, such as hydrogen bonding, steric repulsion, and van der Waals forces, play a significant role in determining the preferred conformation of a molecule. fccc.eduic.ac.ukic.ac.uklanl.gov In Lancerin, the presence of multiple hydroxyl groups on both the xanthone core and the glucose moiety, as well as the ether and carbonyl oxygen atoms, allows for the possibility of intramolecular hydrogen bonding. These interactions can stabilize certain conformations by forming favorable cyclic structures. Steric interactions between the bulky glucose unit and the xanthone ring system will also influence the preferred orientation around the C-C glycosidic bond. acs.org The relative energies of different conformers are a delicate balance of these attractive and repulsive forces. lanl.gov

Molecular Modeling and Docking Studies of Lancerin

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. This includes energy minimization, conformational searching, and molecular dynamics simulations. cirm-math.frnih.gov Molecular dynamics simulations specifically simulate the time evolution of a molecular system, providing insights into its flexibility, conformational changes, and interactions with its environment. cirm-math.frnih.govuni-wuppertal.de These simulations can help understand how a molecule moves and samples different conformations over time.

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein or enzyme. nih.gov It estimates the binding affinity between the ligand and the receptor. nih.gov Docking studies are widely used in drug discovery to screen potential drug candidates and understand their interactions with biological targets. nih.govresearchgate.net

While comprehensive molecular modeling or docking studies specifically centered on Lancerin were not extensively detailed in the search results, the application of these techniques to other natural products and xanthones is common. researchgate.netchemfaces.com Given Lancerin's reported presence in medicinal plants biocrick.comselleckchem.comglpbio.com and its potential biological activities (though specific activities were excluded from this article as per instructions), molecular modeling and docking studies could be employed to investigate its potential interactions with various biological targets. For example, docking studies could predict how Lancerin might bind to enzymes or receptors relevant to its observed biological effects, providing insights into its mechanism of action at a molecular level. researchgate.net Such studies would typically involve preparing the 3D structure of Lancerin, preparing the structure of the target protein, and then running docking algorithms to find the optimal binding poses and estimate binding energies. Molecular dynamics simulations could further refine these docking poses and explore the stability of the Lancerin-target complex over time.

Biological Activities and Mechanistic Pathways of Lancerin

Antioxidant and Radical Scavenging Properties of Lancerin

Lancerin, as a phenolic xanthone (B1684191), exhibits antioxidant and radical scavenging activities. nih.govresearchgate.net The antioxidant potential of phenolic compounds is often attributed to their ability to neutralize free radicals, which are implicated in various pathological processes, including oxidative stress. scirp.orgmedwinpublishers.commdpi.commdpi.com

Investigation of Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) Mechanisms of Lancerin

The antioxidant activity of phenolic compounds, including xanthones, is commonly mediated through mechanisms such as Hydrogen Atom Transfer (HAT) and Electron Transfer (ET), often followed by proton transfer (SET-PT or ET-PT). nih.govmdpi.comvjs.ac.vnnih.gov The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical. mdpi.comvjs.ac.vnnih.govresearchgate.net The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. mdpi.comvjs.ac.vnnih.govresearchgate.net Studies on phenolic xanthones, including lancerin, suggest that their antioxidant activity may be mediated by ET plus H⁺-transfer mechanisms. nih.gov The specific dominant mechanism can depend on the environment, such as the solvent. vjs.ac.vnnih.govmdpi.com

Contribution of Hydroxyl and Glycosyl Moieties to Lancerin's Antioxidant Potential

The presence of hydroxyl groups in phenolic compounds is crucial for their antioxidant activity, as these groups can donate hydrogen atoms or electrons to free radicals. nih.govfigshare.comresearchgate.net The position and number of hydroxyl groups significantly influence the radical scavenging capacity. researchgate.netnih.gov Lancerin possesses hydroxyl groups at positions 1, 3, and 7 of the xanthone core. nih.gov The glycosyl moiety (the 1,5-anhydro-D-glucitol group) attached to the xanthone structure can influence the antioxidant activity of glycosylated xanthones. While glycosylation can sometimes improve characteristics like solubility, its effect on antioxidant ability can vary. mdpi.comphyschemres.org Some studies suggest that the presence of a glycoside group might have a low inverse effect on the bond dissociation enthalpy (BDE) of hydroxyl groups, which is a parameter related to HAT mechanism efficiency, potentially due to steric hindrance and intramolecular hydrogen bonds. physchemres.org

Formation of Lancerin Dimers during Antioxidant Processes

Research on phenolic xanthones indicates that during their reaction with free radicals, they can undergo dimerization. nih.govresearchgate.netmdpi.com This dimerization can occur as a consequence of ET plus H⁺-transfer mechanisms. nih.gov For example, studies using the PTIO• radical trapping model have shown that many phenolic xanthones, including lancerin, can form xanthone-xanthone dimers after incubation with the radical. nih.gov This suggests that the antioxidant reaction involves the formation of radical intermediates that can then couple to form dimers. nih.govresearchgate.net

In Vitro Cellular Assays for Lancerin's Antioxidant Efficacy

In vitro cellular assays are widely used to evaluate the antioxidant efficacy of compounds. medwinpublishers.comjmbfs.org These assays can assess the ability of a compound to reduce intracellular reactive oxygen species (ROS) levels and protect cells from oxidative damage. mdpi.comnih.govnih.gov While general methods for in vitro antioxidant assays like DPPH, ABTS, and FRAP are well-established medwinpublishers.comjmbfs.orgnih.gov, specific data on lancerin's performance in various cellular assays, such as its effect on intracellular ROS accumulation in specific cell lines under induced oxidative stress, would provide direct evidence of its cellular antioxidant efficacy. Studies on other natural compounds and extracts utilize cellular models, such as macrophage cell lines (e.g., RAW264.7), to demonstrate protection against oxidative stress. mdpi.comnih.govresearchgate.net

Anti-Lipid Peroxidation Activity of Lancerin

Lipid peroxidation is a chain reaction initiated by free radicals that damages cell membranes. nih.gov Compounds that can inhibit this process are considered to have anti-lipid peroxidation activity. Lancerin has been reported to possess anti-lipid peroxidation activity. biocrick.commedchemexpress.combiocrick.com Studies on the root bark of Cudrania cochinchinensis, a source of lancerin, have demonstrated that the extract can inhibit lipid peroxidation stimulated by mixtures like FeCl₂-ascorbic acid-adenosine 5'-diphosphate (ADP) in mice and in rat liver homogenate. biocrick.comcapes.gov.br Isolated xanthones from this plant, including lancerin, were investigated for their anti-lipid peroxidative activities in rat liver homogenate, showing effectiveness against lipid peroxidation stimulated by FeCl₂-ascorbic acid or CCl₄-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) mixtures. biocrick.com

Data Table: In Vitro Anti-Lipid Peroxidation Activity of Xanthones from Cudrania cochinchinensis

| Compound | Activity against FeCl₂-Ascorbic Acid Stimulated LPO (Rat Liver Homogenate) | Activity against CCl₄-NADPH Stimulated LPO (Rat Liver Homogenate) |

| Lancerin | Effective | Effective |

| Cudraxanthone I | Effective | Effective |

| 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone | Effective | Effective |

| Vitamin E (for comparison) | Less active than Gerontoxanthone C and I | Less active than Gerontoxanthone C and I |

| Gerontoxanthone C | More active than Vitamin E | More active than Vitamin E |

| Gerontoxanthone I | More active than Vitamin E | More active than Vitamin E |

Based on findings from a study on the effects on anti-lipid peroxidation of Cudrania cochinchinensis var. gerontogea. biocrick.comcapes.gov.br

This table summarizes research findings indicating that lancerin, along with other xanthones isolated from Cudrania cochinchinensis, effectively inhibits lipid peroxidation in an in vitro model using rat liver homogenate. biocrick.comcapes.gov.br

Molecular Targets and Pathways of Lancerin in Lipid Peroxidation Inhibition

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). nih.govfrontiersin.org This process can be initiated by reactive oxygen species (ROS) and reactive nitrogen species (RNS) and proceeds through a chain reaction involving lipid radicals and peroxyl radicals. nih.govfrontiersin.orgfunakoshi.co.jp The end products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), can be detrimental to cellular function by damaging membranes and modifying proteins. nih.govmdpi.comnih.gov

Lancerin has been reported to possess anti-lipid peroxidation properties. medchemexpress.com While the precise molecular targets and detailed mechanistic pathways by which lancerin inhibits lipid peroxidation are not extensively detailed in the immediately available literature, its classification as a polyphenol and xanthone C-glucoside suggests potential mechanisms. nih.govebi.ac.uk Polyphenols are widely recognized for their antioxidant activities, which can involve scavenging free radicals, chelating metal ions that catalyze oxidation, and modulating the activity of antioxidant enzymes. nih.govnih.gov

Given that lipid peroxidation is driven by free radical chain reactions, the anti-lipid peroxidation activity of lancerin likely involves its ability to intercept these radicals, thereby terminating the chain reaction. nih.govnih.gov The xanthone structure, with its associated hydroxyl groups, contributes to its radical-scavenging capacity. The glycosyl moiety may influence its solubility, bioavailability, and interaction with biological membranes or enzymes involved in lipid metabolism and oxidation.

Immunomodulatory Effects of Lancerin

Immunomodulation refers to the ability of a substance to modify the immune response. nih.gov This can involve either enhancing or suppressing immune reactions. nih.gov Research suggests that lancerin may possess immunomodulatory properties. nih.gov

Lancerin's Influence on Inflammatory Signaling Pathways

Inflammatory responses are mediated through complex signaling pathways within immune cells. Key pathways include the NF-κB, MAPK (such as ERK, JNK, and p38), and STAT pathways. mdpi.comfrontiersin.orgfigshare.comresearchgate.net These pathways are activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), and lead to the production of pro-inflammatory mediators such as cytokines and chemokines. frontiersin.orgfigshare.comresearchgate.net

While the specific inflammatory signaling pathways directly influenced by lancerin are not extensively detailed in the provided search results, one study indicated that lancerin showed inhibitory activity on nitric oxide (NO) production in RAW264.7 macrophages. nih.govmdpi.com NO is a key mediator of inflammation, and its production in macrophages is often regulated by inflammatory signaling pathways, particularly the NF-κB pathway, which controls the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis. mdpi.comfrontiersin.org Inhibition of NO production suggests that lancerin may interfere with the activation of pathways leading to iNOS expression in macrophages. nih.govmdpi.comfrontiersin.org

Further research would be needed to elucidate the precise points at which lancerin interacts with inflammatory signaling cascades. This could involve investigating its effects on the phosphorylation status of key kinases in the MAPK pathways, the nuclear translocation of NF-κB subunits, or the activation of STAT proteins in response to inflammatory stimuli in immune cells. mdpi.comfrontiersin.orgresearchgate.net

Modulation of Cytokine and Chemokine Expression by Lancerin

Cytokines and chemokines are signaling proteins that play critical roles in regulating immune cell function, migration, and inflammatory responses. frontiersin.orgnih.govur.edu.pl Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and chemokines like CXCL8 (IL-8) and CCL2, are often upregulated during inflammation. frontiersin.orgnih.govnih.gov Modulating the expression levels of these mediators is a key aspect of immunomodulation. frontiersin.orgfrontiersin.orgresearchgate.net

The search results mention that lancerin showed NO inhibitory activity in RAW264.7 macrophages nih.govmdpi.com. Studies on immunomodulatory compounds in macrophage models often include the assessment of cytokine production. For instance, other studies using RAW264.7 cells have shown that certain plant extracts can enhance or suppress the production of cytokines like IL-6, IL-1β, and TNF-α. nih.govijpp.com While direct data on lancerin's impact on a wide range of cytokine and chemokine expression is not provided, the observed NO inhibition in macrophages suggests a potential to influence the inflammatory milieu. nih.govmdpi.com

Detailed studies would involve stimulating immune cells (such as macrophages or lymphocytes) with inflammatory agents (e.g., LPS) in the presence and absence of lancerin and then measuring the levels of various cytokines and chemokines using techniques like ELISA or multiplex assays. mdpi.comnih.govnih.gov Analyzing gene expression of cytokines and chemokines using PCR arrays could also provide insights into the transcriptional regulation mediated by lancerin. nih.govresearchgate.net

Cellular and Animal Models for Lancerin's Immunomodulatory Activity

Cellular and animal models are essential tools for investigating the immunomodulatory activities of compounds. innovareacademics.innih.govijpp.comnjppp.comnih.govacademicjournals.orglabassociates.comenzazaden.com

Cellular Models: Macrophage cell lines, such as RAW264.7, are commonly used in vitro models to study the effects of compounds on innate immune responses, including phagocytosis, NO production, and cytokine secretion. nih.govmdpi.comfrontiersin.orgijpp.comnjppp.comacademicjournals.org The finding that lancerin inhibits NO production in RAW264.7 macrophages indicates the utility of this cell line in studying lancerin's effects on macrophage activation. nih.govmdpi.com Other cellular models include lymphocytes (T and B cells) to assess effects on adaptive immunity, dendritic cells, and mast cells, depending on the specific aspect of immunomodulation being investigated. njppp.com

Animal Models: In vivo immunomodulatory activity is often evaluated in rodent models, primarily mice and rats. innovareacademics.innih.govmdpi.comnjppp.comnih.govacademicjournals.orglabassociates.com Various models are employed to assess different facets of immune function:

Delayed-Type Hypersensitivity (DTH) Response: This model assesses cell-mediated immunity. innovareacademics.innih.govlabassociates.com

Humoral Antibody Response: This evaluates the production of antibodies in response to an antigen, often using sheep red blood cells (SRBCs). innovareacademics.innih.govnih.gov

Carbon Clearance Assay: This measures the phagocytic activity of macrophages. nih.govacademicjournals.org

Cyclophosphamide-Induced Immunosuppression Model: Cyclophosphamide is used to suppress the immune system, and the ability of a compound to restore immune function is evaluated by assessing parameters like immune organ indices (thymus and spleen weight), leukocyte counts, and cytokine levels. nih.govinnovareacademics.inmdpi.com

While these models are standard for immunomodulatory research, specific studies detailing the use of these exact animal models to evaluate lancerin's immunomodulatory activity were not prominently found in the provided search results. However, the general application of these models is well-established for investigating the immunomodulatory potential of natural compounds. innovareacademics.innih.govmdpi.comnjppp.comnih.govacademicjournals.orglabassociates.com

Potential Biological Roles of Lancerin as a Plant Metabolite

Lancerin is classified as a plant metabolite, specifically a secondary metabolite. nih.govebi.ac.uk Plant secondary metabolites are organic compounds that are not directly involved in the primary metabolic processes of a plant (like photosynthesis or growth) but often play crucial roles in the plant's interaction with its environment. These roles can include defense against herbivores, pathogens, and competing plants, as well as attracting pollinators and seed dispersers.

The presence of lancerin in Polygala tenuifolia and Cudraniu cochinchinensis suggests it plays a role in the biology of these plants. nih.govebi.ac.uk As a xanthone and a polyphenol, lancerin likely contributes to the plant's defense mechanisms due to its antioxidant and potentially antimicrobial or anti-inflammatory properties. medchemexpress.comnih.govmdpi.com These properties, which are beneficial to the plant's survival, are also the basis for the observed biological activities in in vitro and in vivo studies relevant to human health. The accumulation of such compounds in specific plant tissues, like the root bark of Cudraniu cochinchinensis medchemexpress.com, may indicate their role in protecting those tissues from environmental stressors or pathogens.

Lancerin's Contribution to Plant Defense Mechanisms

Plants have evolved a diverse array of defense mechanisms against herbivores and pathogens, which include both physical barriers and chemical defenses mediated by secondary metabolites. nih.govwikipedia.orggau.edu.bdmdpi.com Lancerin, as a plant metabolite and polyphenol, is implicated in these defense strategies. nih.govnih.gov

Phenolic compounds, a class that includes xanthones, are well-known for their role in plant defense against herbivores and microorganisms. nih.gov They can directly deter feeding, exhibit toxicity, or reduce the digestibility of plant tissues for herbivores. nih.govwikipedia.orgnih.gov The oxidation of phenols can lead to the formation of quinones, which can bind to proteins, inhibiting digestion in herbivores and exhibiting direct toxicity. nih.gov

While specific detailed research findings on the precise mechanisms of lancerin's action in plant defense are limited in the provided search results, its classification as a xanthone and a polyphenol strongly suggests its involvement in these general defense pathways. Studies on other plant extracts containing phenolic compounds have demonstrated antibacterial and antifungal activities, indicating the potential for lancerin to contribute to plant protection against microbial threats. researchgate.netmdpi.comscielo.sa.crresearchgate.netlinodeobjects.comnih.govnih.gov For instance, some xanthone derivatives have shown antifungal activity against plant pathogenic fungi. google.comresearchgate.net

Further research is needed to elucidate the specific molecular targets and pathways through which lancerin exerts its defensive effects in plants.

Ecological Significance of Lancerin in Plant-Environment Interactions

The ecological significance of plant secondary metabolites lies in their influence on interactions with other organisms and the broader environment. These interactions can include defense against herbivores and pathogens, as discussed above, as well as allelopathy and interactions with soil microbes. wikipedia.orgmdpi.comresearchgate.netmdpi.com

Allelopathy, the release of biochemicals by one plant that influence the growth, survival, and reproduction of other plants, is a significant plant-plant interaction mediated by secondary metabolites. wikipedia.orgresearchgate.netmdpi.comchemfaces.com These allelochemicals can either inhibit or stimulate the growth of neighboring plants, influencing community structure and resource competition. wikipedia.orgresearchgate.netmdpi.comchemfaces.com While lancerin has been identified in plant root exudates, its specific role as an allelochemical requires further investigation. mdpi.com However, other terpenoid and alkaloid compounds found in root exudates have shown significant correlations with rhizosphere bacterial communities, suggesting that secreted plant chemicals can alter the soil microbiome. mdpi.com

Plant-insect interactions are another critical ecological aspect where secondary metabolites play a key role. researchgate.netesf.orgresearchgate.netscielo.brmdpi.com These interactions can range from antagonistic, where metabolites deter or poison herbivores, to mutualistic, such as attracting pollinators or the natural enemies of herbivores through volatile organic compounds. nih.govmdpi.comesf.orgscielo.brnih.gov The presence of lancerin in plants could influence these interactions, potentially affecting herbivore behavior or attracting beneficial insects, although direct evidence for lancerin specifically is not detailed in the search results.

The production and release of secondary metabolites like lancerin can be influenced by environmental factors and interactions with other organisms, highlighting their dynamic role in the plant's ecological strategy. researchgate.netfrontiersin.org

Structure Activity Relationship Sar Studies and Rational Design of Lancerin Derivatives

Impact of Substituent Modifications on Lancerin's Bioactivity

The biological activity of lancerin is intrinsically linked to its chemical structure, which consists of a xanthone (B1684191) core and a glycosyl moiety mdpi.comresearchgate.netnih.gov. Modifications to either of these structural components can significantly impact its pharmacological profile.

Alterations to the Xanthone Core and Their Pharmacological Consequences

The xanthone core of lancerin bears hydroxyl substitutions at positions 1, 3, and 7 mdpi.com. The presence and position of hydroxyl groups and other substituents on the xanthone scaffold are known to play a critical role in the bioactivity of xanthones mdpi.com. For xanthones in general, variations in the oxygenation pattern and the introduction of other functional groups, such as prenyl groups, halogens, or alkyl groups, can influence their antioxidant, anti-inflammatory, and cytotoxic properties mdpi.com. While specific studies detailing systematic modifications to the xanthone core of lancerin were not extensively found, research on other xanthone derivatives indicates that such alterations can lead to significant changes in biological activity by affecting factors like lipophilicity, electronic distribution, and interactions with biological targets mdpi.com. For instance, the degree and position of oxygenation on the xanthone core have been reported to affect antioxidant activity mdpi.com.

Role of the Glycosyl Moiety in Lancerin's Biological Potency and Selectivity

Lancerin is a C-glucoside, meaning the glucose sugar is attached directly to the xanthone core via a carbon-carbon bond at position 4 mdpi.comresearchgate.net. The glycosyl moiety in xanthone glucosides is known to influence their biological activity, often by improving solubility and potentially affecting interactions with biological targets researchgate.netnih.govvsni.co.uk. Studies comparing Lancerin (C-4 glycosidation) and neolancerin (B11934351) (C-2 glycosidation), another xanthone C-glucoside, have shown differences in their bioactivity. Specifically, Lancerin demonstrated stronger nitric oxide (NO) inhibitory activity compared to neolancerin, suggesting that the position of glycosidation on the xanthone core significantly impacts biological potency mdpi.com. The C-glycosidic linkage in lancerin is generally more resistant to enzymatic and acidic hydrolysis compared to O-glycosidic linkages, which can affect its metabolic stability and bioavailability researchgate.net. The sugar moiety can also influence the compound's distribution and interaction with specific enzymes or receptors.

Synthesis and Bioevaluation of Novel Lancerin Analogues

The synthesis of novel lancerin analogues is a key step in SAR studies and the rational design of compounds with improved properties. Various synthetic strategies can be employed to create derivatives with modifications to the xanthone core or the glycosyl moiety.

Chemoenzymatic Synthesis of Lancerin Derivatives

Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations, offering a powerful approach for the synthesis of complex natural product derivatives, including glycosylated compounds unimi.itnih.govnih.gov. This method can be particularly useful for selectively modifying the glycosyl moiety or introducing specific functional groups onto the xanthone core under mild conditions nih.govnih.gov. While specific examples of chemoenzymatic synthesis applied directly to Lancerin derivatives were not prominently featured in the search results, the literature describes the successful chemoenzymatic synthesis of other glycosylated natural products and xanthone derivatives mdpi.comresearchgate.netnih.gov. These approaches often involve using enzymes like glycosyltransferases to attach sugar moieties or oxidoreductases to modify the aglycone structure nih.govnih.gov. Applying similar chemoenzymatic strategies could enable the creation of a diverse library of lancerin analogues with tailored structural features.

High-Throughput Screening (HTS) of Lancerin Analogues

High-throughput screening (HTS) is a widely used technique in drug discovery that allows for the rapid evaluation of large libraries of compounds for a specific biological activity nih.govutsouthwestern.edu. HTS plays a crucial role in the bioevaluation of novel lancerin analogues by enabling the identification of hits with desired pharmacological properties from diverse synthetic or natural product libraries nih.govnih.govresearchgate.net. By screening libraries of lancerin derivatives, researchers can quickly assess the impact of structural modifications on bioactivity and prioritize promising compounds for further investigation researchgate.netnih.gov. While specific HTS campaigns focused solely on lancerin analogues were not detailed in the provided information, HTS is a standard method for screening natural product derivatives and synthetic compounds in various biological assays nih.govmdpi.comnih.gov. The application of HTS to lancerin derivatives would involve developing appropriate cell-based or biochemical assays to measure the desired biological activity and then screening the compound library using automated systems nih.govutsouthwestern.edu.

Computational Approaches in Lancerin SAR Elucidation

Computational approaches are increasingly valuable tools in SAR studies, complementing experimental methods by providing insights into the molecular interactions that govern biological activity vsni.co.ukroutledge.comnih.gov. These methods can be used to predict the activity of new compounds, design targeted libraries of derivatives, and understand the binding modes of compounds to their biological targets researchgate.netnih.govnih.gov.

For lancerin, computational methods such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to elucidate its SAR. Molecular docking can predict how lancerin and its analogues might bind to target proteins, providing insights into the key interactions responsible for activity researchgate.net. Molecular dynamics simulations can offer a more dynamic view of the compound-target interaction. QSAR models can establish mathematical relationships between structural descriptors of lancerin derivatives and their observed biological activities, allowing for the prediction of activity for un Mansur, K. P., & Uddin, S. J. (2021). Naturally Occurring Xanthones and Their Biological Implications. Molecules, 26(20), 6155.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lancerin

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR studies a step further by attempting to find a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity. amazon.comwikipedia.org This allows for the prediction of the activity of new, untested compounds based on their calculated molecular descriptors. wikipedia.org

The process of QSAR modeling typically involves several steps:

Data Collection: Gathering a dataset of compounds structurally related to Lancerin and their experimentally determined biological activities against a specific target or in a particular assay.

Molecular Descriptors Calculation: Computing numerical descriptors that represent various physicochemical and structural properties of each molecule in the dataset. These can include parameters like lipophilicity (logP), molecular weight, electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters, and topological indices.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) wikipedia.orgjppres.comresearchgate.net to build a mathematical model that correlates the molecular descriptors with the biological activity. The general form of a QSAR model is often expressed as: Activity = f (molecular descriptors) + error. wikipedia.org

Model Validation: Rigorously validating the developed QSAR model using internal (e.g., cross-validation) and external validation techniques to assess its predictive power and robustness. nih.govjppres.comresearchgate.net

Prediction: Using the validated QSAR model to predict the biological activity of new compounds that have not yet been synthesized or tested.

For Lancerin, QSAR modeling could be applied to understand how modifications to the xanthone ring system, the position and nature of hydroxyl groups, or alterations to the glycosyl moiety influence its biological effects (assuming specific biological activities for Lancerin or its derivatives have been identified and quantified). Such a model could help prioritize which Lancerin derivatives are most likely to exhibit desired activity, reducing the need for extensive experimental synthesis and testing.

While specific QSAR models for Lancerin were not found, the principles of QSAR are widely applied in drug discovery and can be adapted to study the structure-activity relationships of xanthone glycosides like Lancerin. nih.gov

In Silico Screening and Virtual Ligand Design Based on Lancerin Scaffold

In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify potential drug candidates. qima-lifesciences.comcreative-biostructure.commdpi.comresearchgate.net Based on the structure of Lancerin, in silico methods can be employed in two primary ways: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). qima-lifesciences.commdpi.com

Creating a pharmacophore model that represents the essential features of Lancerin required for its activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). creative-biostructure.com3ds.com

Using molecular similarity metrics to search chemical databases for compounds that are structurally similar to Lancerin or match its pharmacophore features. qima-lifesciences.comcreative-biostructure.com

Structure-Based Virtual Screening (SBVS): This method is applicable when the three-dimensional structure of the biological target protein is known. qima-lifesciences.com SBVS involves docking a library of compounds into the binding site of the target protein to predict their binding affinity and mode of interaction. qima-lifesciences.comnih.gov If a specific protein target for Lancerin were identified, SBVS could be used to:

Prepare the target protein structure and the library of compounds (including Lancerin and its potential derivatives) for docking simulations.

Perform molecular docking calculations to estimate the binding energy and pose of each compound within the target's binding site.

Rank the compounds based on their predicted binding affinity to identify potential binders.

Virtual ligand design, often coupled with in silico screening, involves the de novo design of novel molecules based on a known scaffold or the characteristics of a binding site. nih.gov3ds.com Using the Lancerin scaffold (the xanthone core with the C-glycosyl attachment) as a starting point, computational methods could be used to design new derivatives by:

Adding or modifying functional groups at different positions of the scaffold.

Exploring different sugar moieties or linkages.

Generating novel structures that retain key features of the Lancerin scaffold believed to be important for activity, potentially leading to "scaffold hopping" to entirely new chemical series with similar biological profiles. nih.gov

In silico screening and virtual ligand design based on the Lancerin scaffold offer a cost-effective and efficient way to explore a vast chemical space computationally, prioritizing promising candidates for synthesis and experimental testing, thus accelerating the discovery of new bioactive compounds. mdpi.comresearchgate.net

Pharmacokinetic and Pharmacodynamic Considerations for Lancerin Research

Absorption, Distribution, Metabolism, and Excretion (ADME) of Lancerin

The ADME properties of a compound dictate its systemic exposure and the concentration available at target sites, thus influencing its efficacy and duration of action. Research into the ADME of natural products like Lancerin is essential for predicting their behavior in biological systems.

In Vitro and In Vivo Permeability Studies of Lancerin

Permeability studies, both in vitro and in vivo, are fundamental in assessing the extent to which a compound can cross biological membranes, a key factor in its absorption and distribution. In vitro models, such as cell monolayers (e.g., Caco-2 cells), are widely used to predict intestinal permeability due to their resemblance to the human intestinal epithelium and their utility in mechanistic transport studies. In vivo permeability is typically assessed by measuring drug levels in biological fluids like blood or urine after administration. While general methods for evaluating permeability are well-established, specific published in vitro or in vivo permeability data for Lancerin were not found in the conducted searches.

Metabolic Fate of Lancerin in Biological Systems

Metabolism is the process by which a compound is chemically altered within the body, primarily by enzymes, often in the liver. This can lead to the formation of metabolites, which may have different pharmacological activities or be more readily excreted. In vitro metabolic stability studies, often using liver microsomes or hepatocytes, are employed to predict a compound's metabolic fate. These studies help determine how quickly a compound is likely to be metabolized and can inform on potential drug interactions. Despite the importance of understanding the metabolic fate of xanthone (B1684191) glycosides like Lancerin, specific details regarding the metabolic pathways or identified metabolites of Lancerin in biological systems were not available in the search results. researchgate.net

Bioavailability and Systemic Exposure of Lancerin

Bioavailability refers to the rate and extent to which the active ingredient of a compound is absorbed and becomes available at the site of action. Systemic exposure, often quantified by parameters like the area under the plasma concentration-time curve (AUC), reflects the total amount of the compound that reaches the systemic circulation over time. Bioavailability is influenced by absorption, first-pass metabolism (particularly in the liver and gut wall), and the route of administration. While bioavailability and systemic exposure are critical pharmacokinetic parameters, specific experimental data detailing the bioavailability or systemic exposure of Lancerin in any biological system were not found in the conducted searches.

Pharmacodynamic Profiling of Lancerin

Pharmacodynamic studies investigate how a compound exerts its effects on biological systems, including its molecular targets and the relationship between the dose or concentration and the observed response.

Target Engagement Studies of Lancerin

Target engagement studies aim to identify and validate the specific molecular targets with which a compound interacts to produce its biological effects. These studies are crucial for understanding the mechanism of action of a potential therapeutic agent. Techniques such as cellular thermal shift assay (CETSA) and other label-free methods can be used to assess drug-target binding in a physiological context. Lancerin has been reported to possess anti-lipid peroxidation activity and to inhibit NO production. While these activities suggest potential biological targets involved in oxidative stress or inflammatory pathways, specific studies detailing the direct molecular targets of Lancerin were not identified in the search results.

Emerging Research Directions and Future Perspectives for Lancerin

Application of Advanced '-Omics' Technologies in Lancerin Studies (e.g., Proteomics, Metabolomics)

The application of advanced '-omics' technologies, such as proteomics and metabolomics, is becoming increasingly important in understanding the complex biological effects of natural compounds like Lancerin. These approaches allow for a large-scale analysis of proteins (proteomics) and small molecule metabolites (metabolomics) within a biological system, providing a comprehensive view of how Lancerin interacts with cellular pathways and processes. mdpi.comrevespcardiol.org

Proteomics can help identify the specific protein targets that Lancerin interacts with, revealing its mechanisms of action at a molecular level. Metabolomics, on the other hand, can profile changes in cellular metabolism induced by Lancerin, offering insights into its impact on various biochemical pathways. mdpi.comrevespcardiol.org Combining these '-omics' approaches can provide a more holistic understanding of Lancerin's biological activities and potential therapeutic effects. Research cores and services specializing in proteomics and metabolomics are available to support such investigations, utilizing techniques like mass spectrometry for detailed analysis of proteins and metabolites. ccf.org57357.orgtd2inc.com

Integration of Lancerin in Combination Therapies and Multi-Component Approaches

Research is exploring the potential of integrating Lancerin into combination therapies and multi-component approaches. This strategy involves using Lancerin alongside other therapeutic agents or as part of complex mixtures, such as traditional medicine formulations, to potentially enhance efficacy, reduce toxicity, or overcome drug resistance. qimrb.edu.aumasseycancercenter.orguab.eduprinsesmaximacentrum.nlnih.gov

Studies on combination therapies in other contexts have shown promise in treating diseases like cancer and leukemia by targeting multiple pathways or re-sensitizing cells to existing treatments. qimrb.edu.aumasseycancercenter.orguab.eduprinsesmaximacentrum.nlnih.gov For instance, research has investigated combining existing drugs with novel agents to improve outcomes in aggressive cancers or overcome resistance mechanisms. qimrb.edu.aumasseycancercenter.orguab.edu The rationale behind using Lancerin in such approaches would be to leverage its known or potential bioactivities, such as anti-lipid peroxidation medchemexpress.comglpbio.com, in conjunction with other compounds to achieve a synergistic therapeutic effect.

Exploration of Lancerin's Potential in Novel Disease Indications

The exploration of Lancerin's potential in novel disease indications represents a significant area of current and future research. While traditionally associated with certain properties, investigations are expanding to assess its effects on a wider range of health conditions.

For example, Lancerin has been mentioned in the context of studies related to Alzheimer's disease, as a component of multi-ingredient formulations being investigated for their effects on neurological function. researchgate.net Research into such formulations, often derived from traditional medicine, aims to identify active compounds and understand their mechanisms of action in complex diseases. researchgate.net Additionally, Lancerin has appeared in literature discussing compounds with effects on inflammatory conditions, such as atopic dermatitis, by influencing factors like IgE and histamine (B1213489) levels. sci-hub.se This suggests a potential role in modulating immune and inflammatory responses.

Further research is needed to fully elucidate Lancerin's effects and potential therapeutic value in these and other novel disease areas.

Development of Standardized Reference Materials for Lancerin Research

The development of standardized reference materials (SRMs) for Lancerin is crucial for ensuring the accuracy, comparability, and reproducibility of research findings across different laboratories and studies. malvernpanalytical.comalpharesources.comnist.govgeoanalyst.orggovinfo.gov SRMs are well-characterized materials with certified properties, serving as benchmarks for analytical measurements. malvernpanalytical.comnist.govgeoanalyst.org

Having a standardized reference material for Lancerin would enable researchers to accurately quantify Lancerin in biological samples, plant extracts, or pharmaceutical formulations. malvernpanalytical.comnist.gov This is particularly important for studies involving complex matrices or when comparing results obtained using different analytical methods. pensoft.net Organizations like the National Institute of Standards and Technology (NIST) develop and provide SRMs for various substances to support scientific research and quality control. nist.govgovinfo.gov The availability of a Lancerin SRM would significantly enhance the reliability and validity of research into its chemistry, biology, and potential applications.

Q & A

Q. Which statistical approaches address variability in Lancerin’s pharmacokinetic data?

- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use bootstrap resampling for small sample sizes. Report confidence intervals and effect sizes instead of relying solely on p-values .

Key Considerations for Methodological Rigor

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting, including raw data in supplementary materials .

- Data Contradictions : Use sensitivity analyses to test hypotheses about conflicting results, and pre-register study protocols to reduce bias .

- Ethical Standards : Ensure compliance with institutional guidelines for in vivo studies, including ethical review board approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.